molecular formula C7H4N3NaO3 B1416952 Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1803584-61-3

Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1416952
CAS RN: 1803584-61-3
M. Wt: 201.11 g/mol
InChI Key: VDUQSFZHCCIRRO-UHFFFAOYSA-M
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Description

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a strategic compound for optical applications, particularly as fluorescent probes. These compounds exhibit tunable photophysical properties, making them suitable for studying the dynamics of intracellular processes . They offer a simpler and greener synthetic methodology compared to traditional fluorophores like BODIPYs, and their solid-state emission intensities make them excellent candidates for designing solid-state emitters .

Chemosensors

The compound’s structural features allow it to act as a chemosensor. The presence of heteroatoms such as nitrogen in its structure makes it a potential chelating agent for ions, which is crucial for detecting specific molecules or ions within a chemical or biological system .

Organic Light-Emitting Devices (OLEDs)

Due to its significant photophysical properties, Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can be utilized in the development of OLEDs. The compound’s ability to emit light upon electrical excitation makes it a valuable material for creating more efficient and environmentally friendly displays .

Antitumor Agents

This compound is part of a family of N-heterocyclic compounds that have shown potential as antitumor agents. Its structural motif is conducive to synthetic modifications, which can lead to the development of new drugs with anticancer properties .

Enzymatic Inhibitory Activity

Research has highlighted the compound’s enzymatic inhibitory activity. By interfering with specific enzyme functions, it could be used to design drugs that target particular metabolic pathways, potentially leading to treatments for various diseases .

Material Science

In material science, the compound’s photophysical properties have attracted attention for their potential use in creating new materials. These materials could have applications in various fields, including electronics, photonics, and nanotechnology .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study into their neuroprotective and anti-inflammatory activity . The development of new synthetic routes and applications for these compounds is an important area of organic chemistry .

properties

IUPAC Name

sodium;hydroxy-(7-oxopyrazolo[1,5-a]pyrimidin-6-ylidene)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3.Na/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6;/h1-3,12-13H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUQSFZHCCIRRO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(O)[O-])C(=O)N2N=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137161938

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
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Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
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Reactant of Route 5
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

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